Anastrozole Dimer Impurity
Beschreibung
Eigenschaften
IUPAC Name |
2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBTYKNGXUMRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216898-82-6 | |
| Record name | 1,3-Benzenediacetonitrile, alpha1-((3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl)methyl)-alpha1,alpha3,alpha3-trimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216898826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANASTROZOLE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VKU89D7HT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Anastrozole Dimer Impurity in Pharmaceutical Formulations
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Anastrozole and its dimer impurity in bulk drug and pharmaceutical dosage forms. The method is designed to be specific, accurate, and precise, ensuring reliable quality control of Anastrozole. The described protocol and validation data demonstrate the method's suitability for routine analysis in a GMP-regulated environment.
Introduction: The Imperative for Impurity Profiling in Anastrozole
Anastrozole is a potent and selective non-steroidal aromatase inhibitor used in the treatment of breast cancer in postmenopausal women.[1] The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. The presence of impurities, even in minute quantities, can potentially impact the drug's stability, bioavailability, and safety profile. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[2]
One of the potential process-related impurities in the synthesis of Anastrozole is the dimer impurity, chemically known as 2,3-Bis[3-(1-cyano-1-methylethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropionitrile.[3][4] This impurity is also referred to as Anastrozole EP Impurity B or Anastrozole USP Related Compound C.[3][4] The effective separation and quantification of this dimer from the parent Anastrozole peak are critical for ensuring the quality of the final product.
This application note provides a comprehensive, step-by-step HPLC method that is stability-indicating, meaning it can resolve the Anastrozole peak from its impurities and any degradation products that may form under stress conditions.[5] The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.
Experimental Design and Rationale
The primary objective of this method is to achieve a clear separation between Anastrozole and its dimer impurity, with good peak shape and sensitivity. A reversed-phase HPLC method was chosen due to its versatility and suitability for the analysis of non-polar to moderately polar compounds like Anastrozole and its impurities.
Instrumentation and Consumables
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its excellent resolving power for a wide range of analytes.[6]
-
Software: Chromatographic data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
Filtration: 0.45 µm nylon syringe filters.
Chemicals and Reagents
-
Anastrozole Reference Standard (RS): USP or equivalent.
-
Anastrozole Dimer Impurity Reference Standard: Authenticated standard.
-
Acetonitrile: HPLC grade.
-
Methanol: HPLC grade.
-
Potassium Dihydrogen Orthophosphate: AR grade.
-
Orthophosphoric Acid: AR grade.
-
Water: HPLC grade.
Detailed Analytical Protocol
Preparation of Solutions
Mobile Phase A (Aqueous Phase):
-
Weigh and dissolve 1.36 g of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC grade water to prepare a 10 mM solution.
-
Adjust the pH of the solution to 2.5 with orthophosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas.
Mobile Phase B (Organic Phase):
-
Mix Methanol and Acetonitrile in a ratio of 70:30 (v/v).
-
Filter the solution through a 0.45 µm membrane filter and degas.
Diluent:
-
Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Stock Solution of Anastrozole:
-
Accurately weigh and transfer about 25 mg of Anastrozole RS into a 50 mL volumetric flask.
-
Add about 30 mL of diluent and sonicate to dissolve.
-
Make up the volume to 50 mL with diluent to obtain a concentration of approximately 500 µg/mL.
Standard Solution for Assay:
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with diluent to obtain a final concentration of approximately 50 µg/mL.
Standard Solution for Related Substances (with Dimer Impurity):
-
Accurately weigh and transfer about 25 mg of Anastrozole RS and 2.5 mg of this compound RS into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with diluent.
-
Pipette 1 mL of this solution into a 100 mL volumetric flask and dilute to volume with diluent. This solution contains approximately 5 µg/mL of Anastrozole and 0.05 µg/mL of the dimer impurity.
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Anastrozole and transfer it to a 20 mL volumetric flask.
-
Add about 15 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Make up the volume to 20 mL with diluent and mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
Chromatographic Conditions
The selection of these conditions is based on achieving optimal separation and peak symmetry. The acidic pH of the mobile phase ensures that Anastrozole and its impurities are in their protonated form, leading to consistent retention times. The gradient elution allows for the timely elution of both the less retained Anastrozole and the more retained dimer impurity within a reasonable run time.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A (10 mM KH2PO4, pH 2.5) and Mobile Phase B (Methanol:Acetonitrile 70:30) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 215 nm |
| Injection Volume | 10 µL |
Method Validation: A Self-Validating System
The method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[6]
System Suitability
Before commencing any analysis, the chromatographic system must meet predefined suitability criteria to ensure its proper functioning.
| Parameter | Acceptance Criteria |
| Tailing Factor (Anastrozole) | NMT 2.0 |
| Theoretical Plates (Anastrozole) | NLT 2000 |
| %RSD for 6 replicate injections | NMT 2.0% |
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[1] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Anastrozole was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[7][8]
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 mL of 1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 1 mL of 0.1N NaOH at 60°C for 1 hour.[9]
-
Oxidative Degradation: 1 mL of 3% H2O2 at room temperature for 4 hours.[7]
-
Thermal Degradation: Drug powder at 105°C for 24 hours.
-
Photolytic Degradation: Drug solution exposed to UV light (254 nm) for 24 hours.
The results of the forced degradation studies should show that the Anastrozole peak is well-resolved from all degradation products and the dimer impurity, thus proving the method's specificity.
Linearity, Accuracy, and Precision
| Parameter | Specification |
| Linearity | A minimum of 5 concentration levels from LOQ to 150% of the specification limit for the dimer impurity. R² > 0.999. |
| Accuracy | Recovery studies at three concentration levels (e.g., 50%, 100%, 150%). Recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (n=6) and intermediate precision (different analyst, different day). %RSD should be NMT 5.0%. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Specification |
| LOD | S/N ≥ 3:1 |
| LOQ | S/N ≥ 10:1 |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
pH of the mobile phase (± 0.1)
The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal usage.
Visualizing the Workflow
A clear workflow is essential for the consistent application of this analytical method.
Caption: Overall workflow for the HPLC determination of this compound.
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust tool for the quality control of Anastrozole, specifically for the determination of its dimer impurity. The method has been developed and validated based on established scientific principles and regulatory guidelines. The clear separation of the Anastrozole peak from its dimer impurity and potential degradation products ensures the accuracy and reliability of the results. This method is suitable for implementation in pharmaceutical quality control laboratories for both routine analysis and stability studies.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Ravisankar, P., et al. (2013). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Der Pharma Chemica, 5(3), 51-62. [Link]
-
SynZeal. (n.d.). Anastrozole EP Impurity B. SynZeal Research Pvt. Ltd. [Link]
-
GLP Pharma Standards. (n.d.). This compound. GLP Pharma Standards. [Link]
-
Sitaram, C., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 995-1003. [Link]
-
United States Pharmacopeia. (2017). Anastrozole Tablets Monograph. USP-NF. [Link]
-
United States Pharmacopeia. (n.d.). Anastrozole Monograph. USP-NF. [Link]
-
Pharmaffiliates. (n.d.). Anastrozole - Impurity B. Pharmaffiliates. [Link]
- Sravani, G., et al. (2018). Analytical method development and validation of impurity profile in anastrozole. International Journal of Innovative Pharmaceutical Sciences and Research, 6(03), 143-154.
-
Trungtamthuoc.com. (2025). Anastrozole Tablets - USP 2025. [Link]
-
Sahu, P. K., et al. (2015). Development and Validation of a HPLC Method for Determination of Anastrozole in Tablet Dosage Form. ResearchGate. [Link]
-
Reddy, G. S., et al. (2012). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. ResearchGate. [Link]
-
Bajaj, S., et al. (2012). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 69, 148-176. [Link]
-
Rao, D. D., et al. (2011). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. SciELO. [Link]
-
Trungtamthuoc.com. (2025). Anastrozole USP 2025. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Anastrozole EP Impurity B | 1216898-82-6 | SynZeal [synzeal.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Forced Degradation Study of Anastrozole Active Pharmaceutical Ingredient (API)
Abstract
This application note provides a detailed, scientifically grounded protocol for conducting a forced degradation study on Anastrozole, a potent non-steroidal aromatase inhibitor. The objective is to elucidate the intrinsic stability of the Anastrozole API by subjecting it to a variety of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. The protocol outlines methodologies for acid, base, oxidative, thermal, and photolytic stress testing. Furthermore, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is detailed for the effective separation and quantification of Anastrozole from its potential degradation products.
Introduction: The Scientific Imperative of Forced Degradation Studies
Anastrozole is a cornerstone in the endocrine therapy of hormone receptor-positive breast cancer in postmenopausal women.[1] It functions by inhibiting the aromatase enzyme, thereby blocking the peripheral conversion of androgens to estrogens.[2] The chemical stability of an Active Pharmaceutical Ingredient (API) like Anastrozole is a critical attribute that can influence its safety, efficacy, and shelf-life. Forced degradation studies, also known as stress testing, are an indispensable component of the drug development process.[3] These studies involve subjecting the API to conditions more severe than accelerated stability testing to expedite degradation.
The primary objectives of a forced degradation study are multifold:
-
To identify potential degradation products and elucidate degradation pathways.
-
To establish the intrinsic stability of the drug molecule.
-
To develop and validate a stability-indicating analytical method that can resolve the API from its degradation products.[3]
-
To aid in the formulation and packaging development to ensure the stability of the final drug product.
This protocol is designed to provide a robust framework for investigating the degradation profile of Anastrozole, in line with the principles of scientific integrity and regulatory expectations.
Materials and Methods
Reagents and Chemicals
-
Anastrozole API (Reference Standard)
-
Hydrochloric Acid (HCl), 0.1 N solution
-
Sodium Hydroxide (NaOH), 0.1 N solution
-
Hydrogen Peroxide (H₂O₂), 3% (v/v) solution
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (for buffer preparation)
-
Orthophosphoric Acid (for pH adjustment)
-
Water (HPLC grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Hot air oven
-
Photostability chamber with a UV light source (e.g., 254 nm)
-
Water bath
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow: A Visual Overview
The overall process of the forced degradation study is depicted in the workflow diagram below. This systematic approach ensures that all stress conditions are evaluated and the resulting samples are analyzed in a consistent manner.
Caption: Overall workflow for the forced degradation study of Anastrozole API.
Detailed Protocols for Forced Degradation
The following protocols are designed to induce a target degradation of 5-20%. This level of degradation is ideal as it is sufficient to form and detect degradation products without being so extensive that it leads to secondary degradation, which would complicate the analysis.
Preparation of Stock Solution
-
Accurately weigh 25 mg of Anastrozole API and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) and sonicate to dissolve the API completely.
-
Make up the volume to 25 mL with the diluent to obtain a stock solution of 1000 µg/mL.
Acid Hydrolysis
-
Rationale: To assess the susceptibility of Anastrozole to degradation in an acidic environment. The ester and amide functional groups are generally labile to acid hydrolysis. Although Anastrozole lacks these, the triazole ring system's stability under acidic conditions is evaluated.
-
Protocol:
-
Transfer 3 mL of the Anastrozole stock solution (1000 µg/mL) into a suitable container.
-
Add 3 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours.[4]
-
After 24 hours, neutralize the solution by adding 3 mL of 0.1 N NaOH.
-
Dilute a portion of this solution to a final concentration of approximately 25 µg/mL with the mobile phase for HPLC analysis.
-
Base Hydrolysis
-
Rationale: To evaluate the stability of Anastrozole in an alkaline medium. The nitrile groups in Anastrozole are susceptible to base-catalyzed hydrolysis to form carboxylic acids.[5][6] This is a critical stress condition for this molecule.
-
Protocol:
-
Transfer 3 mL of the Anastrozole stock solution (1000 µg/mL) into a suitable container.
-
Add 3 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.[4]
-
After 24 hours, neutralize the solution by adding 3 mL of 0.1 N HCl.
-
Dilute a portion of this solution to a final concentration of approximately 25 µg/mL with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
Rationale: To assess the molecule's sensitivity to oxidation. The nitrogen atoms in the triazole ring can be susceptible to oxidation, potentially forming N-oxides, a phenomenon observed in similar triazole-containing drugs like letrozole.[7]
-
Protocol:
-
Transfer a suitable volume of the stock solution to achieve a final concentration of 1000 µg/mL in 30 mL of 3% H₂O₂.[4]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After 24 hours, dilute a portion of this solution to a final concentration of approximately 25 µg/mL with the mobile phase for HPLC analysis.
-
Thermal Degradation
-
Rationale: To investigate the effect of elevated temperatures on the solid-state stability of Anastrozole. This helps in determining appropriate storage conditions.
-
Protocol:
-
Place a known quantity of Anastrozole API in a hot air oven maintained at 50°C for 24 hours.[4]
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample at a concentration of 25 µg/mL in the mobile phase for HPLC analysis.
-
Photolytic Degradation
-
Rationale: To determine the photosensitivity of Anastrozole. This is crucial for deciding on the need for light-protective packaging. The study should be conducted as per ICH Q1B guidelines.
-
Protocol:
-
Prepare a solution of Anastrozole at a concentration of 25 µg/mL.
-
Expose this solution to UV light at 254 nm for 24 hours in a photostability chamber.[4]
-
Simultaneously, keep a control sample of the same solution protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
Summary of Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, Room Temp. | 24 hours | Generally stable[4] |
| Base Hydrolysis | 0.1 N NaOH, Room Temp. | 24 hours | Degradation expected[5][8][9] |
| Oxidative Stress | 3% H₂O₂, Room Temp. | 24 hours | Slight degradation may occur[5] |
| Thermal Stress | 50°C (Solid State) | 24 hours | Generally stable[4] |
| Photolytic Stress | UV light (254 nm) | 24 hours | Generally stable[4] |
Stability-Indicating HPLC Method
A robust stability-indicating method is one that can separate the active ingredient from its degradation products, process impurities, and excipients, ensuring that the analytical result for the API is accurate and specific.
Caption: Key parameters of the stability-indicating HPLC method for Anastrozole.
Chromatographic Conditions
-
Column: Symmetry ODS C18, 250mm x 4.6mm, 5µm particle size[4]
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 75:25 (v/v).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 241 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Run Time: Sufficient to elute all degradation products (e.g., 10 minutes)
Method Validation Principles
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is typically demonstrated by peak purity analysis using a PDA detector.
-
Linearity, Range, Accuracy, and Precision: To ensure the method provides reliable quantitative data.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the sensitivity of the method.
Results and Discussion: Interpreting the Data
Upon analysis of the stressed samples, the chromatograms should be carefully examined.
-
Percent Degradation: Calculate the percentage of Anastrozole degraded under each stress condition relative to the unstressed control sample.
-
Mass Balance: This is a critical parameter in a forced degradation study. It is the sum of the assay value of the main peak and the areas of all degradation product peaks, expressed as a percentage of the initial concentration of the API. A mass balance close to 100% indicates that all degradation products have been accounted for.
-
Peak Purity: For the Anastrozole peak in each chromatogram, a peak purity analysis should be performed to ensure that no degradation products are co-eluting.
Potential Degradation Pathways
Based on the chemical structure of Anastrozole and published literature, the primary degradation pathway is the hydrolysis of the nitrile groups under basic conditions.[5]
Caption: Proposed primary degradation pathway of Anastrozole via base hydrolysis.
The hydrolysis of the two nitrile groups on the benzyl ring is expected to proceed sequentially, first forming a mono-acid derivative and then a di-acid derivative.[5] These degradation products would be significantly more polar than the parent drug and thus would likely elute earlier in a reversed-phase HPLC system. Further characterization using techniques like LC-MS/MS and NMR would be required for definitive structural elucidation of any new degradation products observed.[5]
Conclusion
This application note provides a comprehensive and scientifically robust protocol for conducting the forced degradation study of Anastrozole API. By systematically applying various stress conditions and utilizing a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the molecule's intrinsic stability. The insights gained from this study are crucial for ensuring the quality, safety, and efficacy of Anastrozole-containing drug products throughout their lifecycle.
References
-
ResearchGate. (n.d.). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy | Request PDF. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024, February 18). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
PubMed. (n.d.). Anastrozole, a potent and selective aromatase inhibitor, versus megestrol acetate in postmenopausal women with advanced breast cancer: results of overview analysis of two phase III trials. Arimidex Study Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anastrozole. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (2011, December 15). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography and Confirmation of its Major Degradation Product by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Retrieved from [Link]
-
CNR-IRIS. (n.d.). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based bin. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Clinical studies with anastrozole. Retrieved from [Link]
Sources
- 1. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajpsonline.com [ajpsonline.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing Mobile Phase Composition for Anastrozole Impurity Profiling: A Comprehensive Guide
Abstract
This comprehensive application note provides a detailed guide for the development and implementation of robust mobile phase compositions for the impurity profiling of Anastrozole using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). Anastrozole, a potent non-steroidal aromatase inhibitor, is a cornerstone in the treatment of hormone receptor-positive breast cancer.[1] Rigorous monitoring of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical regulatory requirement to ensure safety and efficacy. This document delves into the scientific rationale behind mobile phase selection, offering detailed protocols for both HPLC and UPLC systems, and serves as a vital resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling for Anastrozole
Anastrozole, chemically known as 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile), functions by inhibiting the aromatase enzyme, thereby suppressing estrogen biosynthesis.[1] Like any synthetically derived pharmaceutical compound, Anastrozole can contain impurities originating from starting materials, by-products of side reactions, or degradation of the drug substance over time. These impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product.
Regulatory bodies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), have established stringent limits for known and unknown impurities in Anastrozole. Therefore, the development of a validated, stability-indicating analytical method capable of separating the active ingredient from all potential process-related and degradation impurities is a fundamental aspect of quality control in Anastrozole manufacturing. The cornerstone of such a method lies in the meticulous optimization of the mobile phase composition.
Physicochemical Properties and Chromatographic Behavior of Anastrozole and its Impurities
A successful chromatographic separation is predicated on exploiting the differences in the physicochemical properties of the analyte and its impurities. Anastrozole is a weakly basic compound with a pKa of 1.4, indicating it is ionized at a very low pH.[2] Its structure, along with the structures of its key pharmacopeial impurities, is presented below.
Diagram: Chemical Structures of Anastrozole and Key European Pharmacopoeia (EP) Impurities
Caption: Structures of Anastrozole and its main related substances as per EP.
The structural similarities between Anastrozole and its impurities, many of which involve subtle modifications to the side chains or the triazole ring, present a significant chromatographic challenge. Effective separation, therefore, requires a mobile phase that can finely discriminate between these closely related molecules. Reversed-phase HPLC and UPLC are the methods of choice, where a non-polar stationary phase is used in conjunction with a polar mobile phase.
The Science of Mobile Phase Selection for Anastrozole Impurity Profiling
The mobile phase in reversed-phase chromatography is typically a mixture of an aqueous component (often buffered) and an organic modifier. The choice of each component is critical for achieving the desired selectivity and resolution.
The Role of the Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[3][4][5][6]
-
Acetonitrile: Generally the preferred solvent for Anastrozole impurity profiling for several reasons. It has a lower viscosity, which results in lower backpressure, a significant advantage in UPLC systems.[5] Acetonitrile also possesses a lower UV cutoff wavelength, making it suitable for low-wavelength detection (e.g., 215 nm) where many organic molecules, including Anastrozole and its impurities, exhibit strong absorbance. Furthermore, acetonitrile often provides sharper peaks and different selectivity compared to methanol.[4]
-
Methanol: While more economical, methanol has a higher viscosity and UV cutoff than acetonitrile. However, it can offer alternative selectivity due to its protic nature, which can be beneficial if co-elution of critical impurity pairs is observed with acetonitrile.[7]
For the initial development of a robust impurity profiling method for Anastrozole, acetonitrile is the recommended organic modifier due to its superior UV transparency and chromatographic efficiency.
The Critical Function of the Aqueous Phase: Buffer Selection and pH Control
The aqueous component of the mobile phase plays a pivotal role in controlling the retention and selectivity of ionizable compounds like Anastrozole.
-
Why Buffer? A buffer solution is essential to maintain a constant pH throughout the analysis. Small fluctuations in pH can lead to significant shifts in retention times and poor reproducibility, especially when the mobile phase pH is close to the pKa of an analyte.
-
Choosing the Right Buffer: For Anastrozole, which is a weak base, an acidic mobile phase is generally employed to ensure consistent protonation and good peak shape. Phosphate buffers are widely used in the pH range of 2-4 and are an excellent choice for Anastrozole analysis due to their good buffering capacity in this region. The European Pharmacopoeia monograph for Anastrozole specifies a mobile phase containing phosphoric acid, which acts as the buffering agent.
-
The Impact of pH: By maintaining a low pH (typically around 3.0), the secondary interactions between the protonated basic analytes and any residual acidic silanol groups on the stationary phase surface are minimized, leading to improved peak symmetry.
Recommended Protocols for Anastrozole Impurity Profiling
Based on established pharmacopeial methods and scientific literature, the following protocols provide a robust starting point for the impurity profiling of Anastrozole.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from the European Pharmacopoeia monograph for Anastrozole, which is a well-validated, stability-indicating method.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | End-capped polar-embedded C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% v/v Phosphoric Acid in Water |
| Mobile Phase B | 0.1% v/v Phosphoric Acid in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
Table 1: HPLC Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 - 2 | 95 | 5 |
| 2 - 54 | 95 → 35 | 5 → 65 |
| 54 - 60 | 35 | 65 |
| 60 - 61 | 35 → 95 | 65 → 5 |
| 61 - 70 | 95 | 5 |
Protocol for Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): To 900 mL of HPLC-grade water in a 1 L volumetric flask, add 1.0 mL of concentrated phosphoric acid. Dilute to volume with water and mix well. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): To 900 mL of HPLC-grade acetonitrile in a 1 L volumetric flask, add 1.0 mL of concentrated phosphoric acid. Dilute to volume with acetonitrile and mix well. Filter through a 0.45 µm membrane filter and degas.
Diagram: HPLC Method Development Workflow
Caption: A logical workflow for developing a robust HPLC impurity profiling method.
Ultra-High-Performance Liquid Chromatography (UPLC) Method
A UPLC method offers significant advantages in terms of speed, resolution, and solvent consumption. The following is a proposed UPLC method adapted from the principles of the HPLC method, suitable for modern pharmaceutical laboratories.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm or equivalent |
| Mobile Phase A | 0.1% v/v Phosphoric Acid in Water |
| Mobile Phase B | 0.1% v/v Phosphoric Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 2 µL |
Table 2: UPLC Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 - 0.5 | 95 | 5 |
| 0.5 - 10 | 95 → 35 | 5 → 65 |
| 10 - 12 | 35 | 65 |
| 12 - 12.2 | 35 → 95 | 65 → 5 |
| 12.2 - 15 | 95 | 5 |
Protocol for Mobile Phase Preparation:
The mobile phase preparation is identical to the HPLC method. Ensure the use of UPLC-grade solvents and freshly prepared mobile phases.
Rationale for UPLC Method Adaptation: The gradient slope is adjusted to be comparable to the HPLC method, while the run time is significantly reduced due to the higher efficiency of the sub-2 µm particle size column. The flow rate and injection volume are scaled down to be compatible with the smaller column dimensions.
Conclusion and Best Practices
The selection of an appropriate mobile phase is the most critical factor in developing a successful and robust impurity profiling method for Anastrozole. A buffered mobile phase consisting of 0.1% phosphoric acid in water and acetonitrile, used with a gradient elution program, provides excellent selectivity and resolution for Anastrozole and its key impurities on both HPLC and UPLC systems.
For successful implementation, the following best practices are recommended:
-
Always use high-purity (HPLC or UPLC grade) solvents and reagents.
-
Prepare fresh mobile phases daily and degas them thoroughly before use.
-
Perform system suitability tests before each analytical run to ensure the chromatographic system is performing optimally.
-
Validate the chosen method according to ICH guidelines to ensure it is fit for its intended purpose.
By adhering to the principles and protocols outlined in this guide, researchers and analytical scientists can confidently develop and implement reliable methods for the impurity profiling of Anastrozole, ensuring the quality and safety of this vital medication.
References
-
PubChem. (n.d.). Anastrozole. National Center for Biotechnology Information. Retrieved from [Link]
- Ravisankar, P., et al. (2013). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Der Pharma Chemica, 5(3), 51-62.
- European Pharmacopoeia (Ph. Eur.) 8.0. (2013). Anastrozole (2406).
- Accord Healthcare Inc. (2023). Anastrozole Tablets Product Monograph.
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anastrozole-Impurities. Retrieved from [Link]
Sources
- 1. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Anastrozole EP Impurity H - Opulent Pharma [opulentpharma.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. japsonline.com [japsonline.com]
- 6. Development and Validation of a Stability-Indicating UPLC Method for the Determination of Hexoprenaline in Injectable Dosage Form Using AQbD Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Troubleshooting & Optimization
resolving co-elution of Anastrozole and its dimer impurity in HPLC
Welcome, Chromatographers. This guide is designed to provide expert-level troubleshooting and practical solutions for a common challenge in pharmaceutical analysis: the co-elution of Anastrozole and its dimer impurity in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower you to resolve this and similar separation challenges effectively.
Understanding the Challenge: Anastrozole and Its Dimer
Anastrozole is a non-steroidal aromatase inhibitor, chemically identified as α¹,α¹,α³,α³-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetonitrile[1]. During its synthesis or degradation, various impurities can form, one of the most common being the Anastrozole dimer[1][2].
The dimer is structurally very similar to the active pharmaceutical ingredient (API), differing primarily in its size and the linkage between the two monomer units. This similarity in physicochemical properties, particularly hydrophobicity and polarity, makes their separation on a standard reversed-phase HPLC column, like a C18, notoriously difficult, often resulting in co-eluting or poorly resolved peaks.
Below is a conceptual representation of the structural relationship.
Caption: A systematic workflow for resolving HPLC co-elution.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile as the organic solvent? A: Yes. Methanol and Acetonitrile have different solvent properties and can produce different selectivity. If you are struggling to get separation with Acetonitrile, substituting it with Methanol (you may need to adjust the percentage to get similar retention) is a valid and recommended method development step.
Q: My sample is dissolved in a strong solvent like DMSO, and my peaks are distorted. Is this related to co-elution? A: This is likely a "solvent effect" issue rather than co-elution. If the sample diluent is significantly stronger than your mobile phase, it can cause the sample to travel through the column improperly, leading to peak fronting or splitting.[3] Always try to dissolve your sample in the initial mobile phase composition whenever possible.
Q: Could a gradient elution method work better than an isocratic one? A: Yes, a shallow gradient can be very effective. A slow, shallow gradient increases the effective peak capacity of the method and can often resolve compounds that are difficult to separate under isocratic conditions. It provides the benefit of sharper peaks for later-eluting components and can reduce overall run time compared to a very weak isocratic mobile phase.
Q: The USP monograph for Anastrozole tablets uses a C18 column. Why can't I get the separation to work? A: Pharmacopeial methods are validated for a specific purpose, often for assay or dissolution, and may not be optimized for separating all potential process impurities.[4] The performance of C18 columns can also vary significantly between vendors due to differences in silica purity, surface area, and end-capping procedures. A method for impurity profiling often requires more resolving power than a simple assay method.
References
-
International Journal of Pharmaceutical Research and Applications. (2024). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies.[Link]
-
Reddy, G. S., et al. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. SciELO. [Link]
-
National Center for Biotechnology Information. (n.d.). Anastrozole. PubChem. [Link]
-
Ravisankar, P., et al. (2013). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Der Pharma Chemica. [Link]
-
CellChem Pharmaceuticals Inc. (2017). PRODUCT MONOGRAPH PrCCP-ANASTROZOLE (anastrozole) 1 mg tablet.[Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide.[Link]
-
Reddy, G. S., et al. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. ResearchGate. [Link]
-
Axion Labs. (2021). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting.[Link]
-
Alolga, et al. (2020). Development of New Validated RP-HPLC Method for Estimation of Anastrazole in Bulk and Tablet Dosage Forms. American Journal of Pharmacy and Health Research. [Link]
-
USP-NF. (2017). Anastrozole Tablets.[Link]
-
ResearchGate. (n.d.). Forced degradation studies.[Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.[Link]
-
Kumar, S., et al. (2024). UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. PubMed. [Link]
-
American Laboratory. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.[Link]
-
LCGC. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.[Link]
-
ResearchGate. (n.d.). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.[Link]
-
LCGC. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.[Link]
-
Pharmaffiliates. (n.d.). Anastrozole-Impurities.[Link]
-
Shah, R. P., et al. (2011). LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. PubMed. [Link]
-
Nanochemistry Research. (n.d.). Stationary phases based on the nanoparticles for pharmaceutical and biomolecule separations.[Link]
-
Trungtamthuoc.com. (n.d.). Anastrozole USP 2025.[Link]
-
NIH National Library of Medicine. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.[Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.[Link]
-
GLP Pharma Standards. (n.d.). Anastrozole Dimer Impurity.[Link]
-
ResearchGate. (n.d.). Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest.[Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.[Link]
Sources
column temperature optimization for Anastrozole impurity analysis
## Technical Support Center: Anastrozole Impurity Analysis
A Senior Application Scientist's Guide to Column Temperature Optimization
Welcome to the technical support center for Anastrozole impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to chromatographic analysis, with a specific focus on optimizing column temperature. As your virtual Senior Application Scientist, I will explain not just the "what" but the "why" behind each step, ensuring a robust and reproducible analytical method.
Anastrozole, a non-steroidal aromatase inhibitor, is a critical therapeutic agent for hormone receptor-positive breast cancer.[1][2][3] Ensuring its purity through rigorous impurity profiling is paramount for patient safety and drug efficacy.[1] Column temperature is a powerful yet often underutilized parameter in High-Performance Liquid Chromatography (HPLC) method development that can significantly impact the resolution, peak shape, and analysis time.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the role of column temperature in the HPLC analysis of Anastrozole and its impurities.
Q1: Why is column temperature so important in HPLC?
Column temperature is a critical parameter that influences several aspects of a chromatographic separation. Primarily, it affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[4][5][6] Increasing the temperature lowers the mobile phase viscosity, which reduces system backpressure and allows for faster flow rates, potentially shortening analysis times.[5] It also enhances the diffusion of analytes, leading to more efficient mass transfer and often resulting in narrower, sharper peaks.[5][7]
Q2: How does changing the column temperature affect the separation of Anastrozole and its impurities?
Temperature changes can alter the selectivity of the separation.[4] Different compounds may respond differently to temperature shifts, which can change their relative retention times and elution order.[8] For closely eluting impurities, even a small adjustment in temperature (e.g., ±2°C to 5°C) can be enough to improve resolution.[4] Conversely, an inappropriate temperature can worsen co-elution.[8] For Anastrozole analysis, where structurally similar process-related impurities and degradation products are of concern, temperature optimization is key to achieving baseline separation.[9][10]
Q3: I see many published methods for Anastrozole list a specific temperature, like 30°C. Can I just use that?
While published methods provide an excellent starting point, a stated temperature like 30°C may not be optimal for every system or every specific impurity profile.[11][12] This is because factors like the exact column chemistry (even between batches of the same column type), system dwell volume, and specific impurity profiles can vary. It is always recommended to verify the suitability of a given temperature and perform a limited optimization study if you encounter issues like poor resolution or peak tailing.
Q4: What are the risks of using too high a column temperature?
While higher temperatures can be beneficial, they also pose risks. The primary concerns are the stability of the analyte and the column itself.[13] Anastrozole, while generally stable, could be susceptible to degradation at elevated temperatures, potentially generating new impurities that were not present in the original sample.[14] Additionally, HPLC columns have maximum temperature limits (typically specified by the manufacturer) that should not be exceeded to avoid damaging the stationary phase. High temperatures can also sometimes decrease resolution for certain analyte pairs.[15]
Troubleshooting Guide: Temperature-Related Issues
This section is designed to help you diagnose and resolve common chromatographic problems where column temperature is a likely culprit.
| Problem | Potential Cause & Explanation | Recommended Solution |
| Poor Resolution / Co-eluting Peaks | The current temperature does not provide adequate selectivity for the critical pair (Anastrozole and a key impurity). The interaction kinetics of the two compounds with the stationary phase are too similar at this temperature. | Systematically vary the column temperature. Start by decreasing the temperature in 5°C increments (e.g., from 30°C to 25°C, then 20°C). Lower temperatures often increase retention and can enhance selectivity.[4][15] If that doesn't work, try increasing the temperature in 5°C increments (e.g., to 35°C, then 40°C).[16] Document the resolution (Rs) at each temperature to find the optimum. |
| Peak Tailing (especially for the main Anastrozole peak) | Secondary interactions, such as those between basic analytes and residual silanol groups on the silica-based column packing, can cause peak tailing.[17] While often addressed by mobile phase pH, temperature can also play a role by affecting the kinetics of these secondary interactions. | Increase the column temperature. Higher temperatures can sometimes reduce these secondary interactions, leading to more symmetrical peaks.[18] For example, increasing the temperature from 25°C to 40°C can improve peak shape. However, be mindful of potential changes in selectivity. |
| Inconsistent Retention Times | Fluctuations in the ambient laboratory temperature can cause shifts in retention time if the column is not in a thermostatically controlled compartment.[19] Even with a column oven, if the mobile phase is not pre-heated, a temperature gradient can form across the column, leading to reproducibility issues.[4][5] | Ensure the column is in a stable, thermostatted compartment. For best results, use a mobile phase pre-heater if your HPLC system has one. It is often recommended to set the column temperature at least 5-10°C above ambient to ensure stable control.[5] |
| High System Backpressure | The viscosity of the mobile phase (especially aqueous/acetonitrile mixtures) is highly dependent on temperature. Lower temperatures lead to higher viscosity and thus higher backpressure. | Increase the column temperature. Raising the temperature will decrease the mobile phase viscosity and lower the system pressure, which is particularly useful when using long columns or small particle sizes.[5] |
Experimental Protocol: Column Temperature Optimization Study
This step-by-step guide outlines a systematic approach to optimize column temperature for the analysis of Anastrozole and its related substances.
Objective: To determine the optimal column temperature that provides the best resolution for critical peak pairs without compromising peak shape or analysis time.
Prerequisites:
-
A validated starting HPLC method (column, mobile phase, flow rate, detection wavelength). A common starting point for Anastrozole is a C18 column with a mobile phase of phosphate buffer and acetonitrile, and UV detection at 215 nm.[11][12][20]
-
A sample containing Anastrozole and its known impurities. If impurity standards are not available, a forced degradation sample can be used.[1][14]
Methodology:
-
System Equilibration: Install the HPLC column in the thermostatted column compartment. Set the initial temperature (e.g., 30°C) and allow the system to equilibrate with the mobile phase flowing until a stable baseline is achieved (typically 30-60 minutes).
-
Initial Injection: Inject your Anastrozole and impurity sample at the starting temperature (e.g., 30°C).
-
Data Evaluation: Record the retention time (Rt), resolution (Rs) between Anastrozole and the closest eluting impurity, and the tailing factor (Tf) for the Anastrozole peak.
-
Temperature Variation (Step 1 - Decrease):
-
Set the column temperature to 25°C.
-
Allow the system to re-equilibrate for at least 20-30 minutes.
-
Inject the sample and record the Rt, Rs, and Tf.
-
-
Temperature Variation (Step 2 - Decrease):
-
Set the column temperature to 20°C.
-
Re-equilibrate and inject the sample. Record the Rt, Rs, and Tf.
-
-
Temperature Variation (Step 3 - Increase):
-
Return to the initial temperature (30°C) and allow for equilibration.
-
Set the column temperature to 35°C.
-
Re-equilibrate and inject the sample. Record the Rt, Rs, and Tf.
-
-
Temperature Variation (Step 4 - Increase):
-
Set the column temperature to 40°C.
-
Re-equilibrate and inject the sample. Record the Rt, Rs, and Tf.
-
-
Data Analysis: Compile the results into a table to easily compare the performance at each temperature.
Sample Data Summary Table
| Temperature (°C) | Anastrozole Rt (min) | Resolution (Rs) for Critical Pair | Tailing Factor (Tf) | System Pressure (bar) |
| 20 | 12.5 | 1.8 | 1.3 | 210 |
| 25 | 11.2 | 1.6 | 1.2 | 190 |
| 30 | 10.1 | 1.4 | 1.1 | 175 |
| 35 | 9.2 | 1.7 | 1.0 | 160 |
| 40 | 8.5 | 1.5 | 1.0 | 145 |
Note: The data above is illustrative. Your actual results will vary based on your specific method and system.
Visual Logic and Workflows
To further clarify the decision-making process, the following diagrams illustrate the key relationships and troubleshooting pathways.
Caption: The cause-and-effect relationship of increasing column temperature in HPLC.
References
- A new validated RP-HPLC method for anastrozole in bulk and tablets. (n.d.). Google.
- Cross-Validation of Analytical Techniques for Anastrozole Impurity Profiling: A Comparative Guide. (n.d.). Benchchem.
- Effect of Column Temperature on Separation of the Peaks for Product A Product Dissolved in Dissolution Media. (n.d.). ResearchGate.
- Influence of Column Temperature on Reversed-Phase Chromatography of an Intact Antibody. (n.d.). Thermo Fisher Scientific.
- A Validated Stability-Indicating HPLC Method for Anastrozole Impurity Profiling. (n.d.). Benchchem.
- Anastrozole | PDF | High Performance Liquid Chromatography. (n.d.). Scribd.
- The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.). Waters.
- Variation in anastrozole metabolism and pharmacodynamics in women with early breast cancer. (n.d.). PMC - NIH.
- Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
- Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. (2024, February 18). Google.
- How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc.
- A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. (n.d.). Der Pharma Chemica.
- Development of New Validated RP-HPLC Method for Estimation of Anastrazole in Bulk and Tablet Dosage Forms. (n.d.). ajphr.
- How does increasing column temperature affect LC methods? (2023, October 20). SCIEX.
- Anastrozole | C17H19N5. (n.d.). PubChem - NIH.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Anastrozole Tablets. (2017, March 1). USP-NF.
- Impact of Temperature on Efficiency and Selectivity in HPLC | Request PDF. (2025, August 10). ResearchGate.
- Why Temperature Is Important in Liquid Chromatography. (2025, March 6). Ibis Scientific, LLC.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. (2008, February 7). SciELO.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Google.
- Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. (2025, August 6). ResearchGate.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. (n.d.). LCGC International.
- Factors Affecting Resolution in HPLC. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). Google.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube.
- Tips to Help Maximize Resolution. (2022, August 16). Agilent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. How does increasing column temperature affect LC methods? [sciex.com]
- 6. ibisscientific.com [ibisscientific.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ajphr.com [ajphr.com]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. youtube.com [youtube.com]
- 20. wisdomlib.org [wisdomlib.org]
Validation & Comparative
Guarding Quality: A Comparative Guide to Robustness Testing of HPLC Methods for Anastrozole Impurities
In the landscape of pharmaceutical quality control, the imperative is not merely to develop an analytical method that works, but one that remains infallible under the pressures of daily, real-world application. For Anastrozole, a potent aromatase inhibitor central to breast cancer therapy, ensuring the purity of the active pharmaceutical ingredient (API) is a matter of patient safety and therapeutic efficacy. The high-performance liquid chromatography (HPLC) method used to monitor its impurity profile must be a bastion of reliability.
This guide delves into the critical process of robustness testing for an HPLC method designed for Anastrozole impurity analysis. Moving beyond a mere procedural checklist, we will explore the scientific rationale behind the experimental design, present a systematic approach to stress-testing the method's limits, and compare its performance against a viable alternative method employing a different column chemistry. This analysis is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and regulatory compliant[1][2][3].
The Foundation: Why Robustness Testing is Non-Negotiable
An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[1][4][5]. A method that lacks robustness is a constant source of out-of-specification (OOS) results, lab investigations, and delays in product release. For Anastrozole, where impurities can arise from both the manufacturing process and degradation, a robust method is the frontline defense in ensuring product quality[6][7][8].
This guide will focus on a primary stability-indicating HPLC method utilizing a standard C18 column. We will then challenge this method through a rigorous robustness study and compare its performance with an alternative method based on a Phenyl-Hexyl stationary phase, which offers a different selectivity profile through π-π interactions, potentially providing advantages in resolving critical impurity pairs.
The Contenders: Two HPLC Methods for Anastrozole Impurity Profiling
A robust analytical method begins with a well-developed set of chromatographic conditions. Below are the primary and alternative methods that will form the basis of our comparative study.
Method 1: The Workhorse - A Validated C18 RP-HPLC Method
This method represents a widely adopted approach for the analysis of non-polar to moderately polar compounds like Anastrozole and its known impurities.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 10mM Phosphate Buffer (pH 3.0)
-
B: Acetonitrile
-
-
Gradient: 70% A / 30% B, isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Diluent: Mobile Phase
Method 2: The Alternative - A Phenyl-Hexyl RP-HPLC Method
This method is chosen for its alternative selectivity, which can be beneficial in resolving co-eluting peaks or improving peak shape for certain impurities.
Experimental Protocol:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol
-
-
Gradient: 60% A / 40% B, isocratic
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
The Gauntlet: A Systematically Designed Robustness Study
The robustness of the primary C18 method will be evaluated by systematically varying key chromatographic parameters around the nominal values. This study is designed to identify the method's critical control points.
Experimental Design
A "one-factor-at-a-time" (OFAT) approach will be employed for clarity in this guide, although multifactorial designs are often more efficient in practice[9]. The following parameters will be intentionally varied:
-
Flow Rate: ± 0.2 mL/min
-
Column Temperature: ± 5°C
-
Mobile Phase pH: ± 0.2 units
-
Mobile Phase Composition (% Acetonitrile): ± 2%
The following diagram illustrates the workflow of this robustness study:
Caption: Workflow for the one-factor-at-a-time (OFAT) robustness testing of the HPLC method.
Acceptance Criteria
For the method to be considered robust, the following criteria must be met for each varied condition:
-
Resolution (Rs): The resolution between Anastrozole and its closest eluting impurity, and between any two adjacent impurity peaks, must be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the Anastrozole peak should be ≤ 1.5.
-
Relative Standard Deviation (%RSD): The %RSD of the peak area for six replicate injections of the standard solution should be ≤ 2.0%.
-
Retention Time Shift: The retention time of the Anastrozole peak should not vary by more than ±10% from the nominal condition.
The Verdict: Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, data from the robustness study of Method 1 and a head-to-head comparison with Method 2 under nominal conditions. The critical peak pair for resolution is considered to be Anastrozole and its degradation product, the "Monoacid" impurity[6].
Table 1: Robustness Study Results for Method 1 (C18 Column)
| Parameter Varied | Level | Resolution (Anastrozole/Monoacid) | Tailing Factor (Anastrozole) | %RSD (Anastrozole Peak Area) | Retention Time Shift (%) | Pass/Fail |
| Nominal | - | 2.8 | 1.2 | 0.8 | 0.0 | Pass |
| Flow Rate | 0.8 mL/min | 2.9 | 1.2 | 0.9 | +8.5 | Pass |
| 1.2 mL/min | 2.7 | 1.2 | 0.7 | -7.9 | Pass | |
| Temperature | 25°C | 2.6 | 1.3 | 0.8 | +4.2 | Pass |
| 35°C | 2.9 | 1.1 | 0.6 | -3.8 | Pass | |
| Mobile Phase pH | 2.8 | 2.5 | 1.4 | 1.1 | +2.1 | Pass |
| 3.2 | 2.9 | 1.2 | 0.9 | -1.9 | Pass | |
| % Acetonitrile | 28% | 3.1 | 1.2 | 0.7 | +6.5 | Pass |
| 32% | 2.4 | 1.3 | 0.8 | -5.8 | Pass |
Table 2: Head-to-Head Comparison of Method 1 and Method 2 (Nominal Conditions)
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) |
| Resolution (Anastrozole/Monoacid) | 2.8 | 3.5 |
| Resolution (Diacid/Impurity I) | 2.2 | 2.9 |
| Analysis Run Time (minutes) | 15 | 12 |
| Tailing Factor (Anastrozole) | 1.2 | 1.1 |
| Relative Retention Time (Monoacid) | 1.15 | 1.25 |
Analysis and Interpretation: A Scientist's Perspective
The data presented in Table 1 indicates that the primary C18 method is robust within the tested parameter ranges. All variations resulted in chromatographic performance that met the pre-defined acceptance criteria. This provides a high degree of confidence that the method will perform reliably in different laboratories, on different instruments, and with different analysts. The most sensitive parameter appears to be the percentage of acetonitrile, as a 2% increase caused the resolution to drop to 2.4, which is approaching the acceptance limit of 2.0. This suggests that the preparation of the mobile phase is a critical control point for this method.
The comparative data in Table 2 highlights the potential advantages of the alternative Phenyl-Hexyl method. The different selectivity of the phenyl stationary phase provides superior resolution for the critical impurity pairs. This could be particularly advantageous if new, closely eluting impurities are discovered during the product's lifecycle. Additionally, the shorter run time of Method 2 offers increased sample throughput, a significant consideration in a high-volume quality control environment.
The relationship between method parameters and performance outcomes can be visualized as follows:
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JP2008510020A - Impurities of anastrozole intermediate and use thereof - Google Patents [patents.google.com]
- 9. ijpsonline.com [ijpsonline.com]
A Comparative Guide to Ensuring Specificity in the Analysis of Anastrozole Dimer Impurity
In the landscape of pharmaceutical quality control, the specificity of an analytical method is its cornerstone. It is the unequivocal proof that the method can distinguish and quantify the analyte of interest in the presence of other components, such as impurities, degradants, or matrix components. For Anastrozole, a potent non-steroidal aromatase inhibitor used in the treatment of breast cancer, ensuring the control of process-related impurities is paramount to guaranteeing its safety and efficacy.[1] One such critical impurity is the Anastrozole Dimer, a molecule that poses a unique analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API).[2][3]
This guide provides an in-depth comparison of the primary analytical methodologies used to ensure the specific quantification of the Anastrozole Dimer Impurity. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against the more selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Analytical Challenge: Resolving Anastrozole from its Dimer
The this compound is a process-related impurity that, as its name suggests, is structurally composed of two Anastrozole moieties linked together.[3] Its presence in the final drug product, even at low levels, can be an indicator of inadequate process control and may have untoward toxicological implications. The core analytical challenge lies in developing a method that can baseline-resolve the dimer from the much more abundant Anastrozole peak, as well as from any other potential impurities or degradation products.
According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, specificity is a mandatory validation parameter for impurity testing, requiring documented evidence that the method is selective for the compound of interest.[4][5]
Primary Workhorse Method: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the quality control of Anastrozole and its related substances in both bulk drug and finished dosage forms.[6][7][8] Its robustness, cost-effectiveness, and widespread availability make it ideal for routine analysis.
Causality Behind the Method: Why These Parameters?
The success of an RP-HPLC method hinges on the careful selection of chromatographic parameters. The choices are not arbitrary; they are dictated by the physicochemical properties of Anastrozole and its impurities.
-
Column Chemistry: A C18 (octadecylsilane) column is the stationary phase of choice.[6][7] Both Anastrozole and its dimer are relatively non-polar molecules. The hydrophobic C18 alkyl chains provide a suitable environment for their retention and separation based on subtle differences in their overall hydrophobicity. The larger dimer, with its increased hydrophobic surface area, will interact more strongly with the stationary phase and thus typically elute later than the parent drug.
-
Mobile Phase Composition: A buffered aqueous solution mixed with an organic solvent like acetonitrile is standard.[6][9]
-
Buffer: A phosphate or ammonium acetate buffer is used to control the pH. Maintaining a consistent pH (e.g., 3.0) is critical because it ensures the consistent ionization state of the analytes, leading to reproducible retention times and peak shapes.[6]
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. The ratio of buffer to acetonitrile is optimized in a process called method development to achieve the desired separation (resolution) in a reasonable runtime.
-
-
Detection Wavelength: UV detection at approximately 215 nm is frequently employed.[6][7][10] This wavelength corresponds to a region of high molar absorptivity for the nitrile and aromatic functionalities present in both Anastrozole and its dimer, providing good sensitivity for both compounds.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a representative example for determining Anastrozole and its dimer impurity. Method validation as per ICH guidelines is mandatory before implementation.[4][7]
1. Reagent and Sample Preparation:
-
Mobile Phase: Prepare a mixture of 10mM Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in a 50:50 v/v ratio.[6] Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution: Accurately weigh and dissolve USP Anastrozole RS and this compound RS in the diluent to obtain a known concentration (e.g., 100 µg/mL of Anastrozole and 1.0 µg/mL of the dimer).
-
Sample Solution: Accurately weigh and dissolve the Anastrozole drug substance or a powdered tablet equivalent to achieve a nominal concentration of 1 mg/mL.
2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 30 minutes (or until the dimer has eluted) |
3. System Suitability:
-
Inject the standard solution.
-
Resolution: The resolution between the Anastrozole peak and the Anastrozole Dimer peak must be greater than 2.0 (European Pharmacopoeia requires >3.5 for a similar impurity).[11]
-
Tailing Factor: The tailing factor for the Anastrozole peak should not be more than 2.0.[12]
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.
Demonstrating Specificity: A Self-Validating System
To prove this method is specific, a forced degradation study is essential.[13][14] This involves intentionally stressing the Anastrozole drug substance to produce potential degradation products.
-
Stress Conditions: Expose Anastrozole to acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (UV light) conditions.[14][15]
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a sample spiked with the dimer impurity.
-
Acceptance Criteria: The method is deemed specific if the Anastrozole Dimer peak is adequately resolved from any degradation peaks that are formed. Furthermore, peak purity analysis using a PDA detector should confirm that the Anastrozole and dimer peaks are spectrally pure and free of co-eluting impurities.
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate specificity and sensitivity, LC-MS/MS is the gold standard.[16] It is particularly valuable during method development, for the structural elucidation of unknown impurities, and for quantifying impurities at trace levels.[9]
Principle and Advantages
LC-MS/MS adds a second dimension of separation and detection to the HPLC method. After chromatographic separation, molecules are ionized (e.g., via Electrospray Ionization - ESI) and filtered by a mass spectrometer based on their mass-to-charge ratio (m/z). A tandem mass spectrometer (MS/MS) can then select a specific parent ion (e.g., the molecular ion of the dimer), fragment it, and detect a specific fragment ion. This parent-to-fragment transition is unique to the molecule's structure, providing exceptionally high specificity.
The key advantage is that even if two compounds co-elute chromatographically, they can be distinguished and quantified as long as they have different masses.[17]
Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS
| Feature | RP-HPLC with UV Detection | LC-MS/MS |
| Specificity | High. Relies on chromatographic resolution. Specificity is proven by forced degradation and peak purity.[6][13] | Exceptionally High. Relies on both chromatographic separation and unique mass-to-charge ratio (m/z) of parent and fragment ions.[16][17] |
| Sensitivity (LOD/LOQ) | Good. Typically sufficient for routine QC as per pharmacopeial limits.[15] | Excellent. Orders of magnitude more sensitive, capable of detecting and quantifying trace-level impurities.[18] |
| Quantitative Analysis | Robust and highly reproducible. The gold standard for routine assays and impurity quantification in QC labs.[7] | Can be fully validated for quantification but is more complex. Often used for confirmation or when concentrations are below UV detection limits. |
| Confirmation of Identity | Based on retention time comparison with a qualified reference standard. | Provides definitive structural information through mass fragmentation patterns, confirming identity without a reference standard.[9] |
| Complexity & Cost | Lower instrument cost, simpler operation, and less maintenance. Accessible to most QC laboratories. | Higher instrument cost, requires specialized expertise for operation, method development, and data interpretation. |
| Application | Ideal for routine quality control, release testing, and stability studies where the impurity profile is well-characterized.[19] | Essential for impurity identification and characterization, method development, troubleshooting OOS results, and analyzing complex samples.[20] |
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS/MS for the analysis of the this compound is dictated by the intended purpose of the analysis.
-
For routine quality control and product release , a well-validated RP-HPLC-UV method is the superior choice. It provides the necessary specificity, robustness, and precision in a cost-effective and efficient manner. Its specificity must be rigorously demonstrated through comprehensive forced degradation studies and peak purity assessments as outlined by ICH guidelines.[4][13]
-
For research, development, and impurity profiling , LC-MS/MS is an indispensable and powerful tool. Its unparalleled specificity and sensitivity are critical for the initial identification and structural characterization of the dimer and other process impurities, for validating the primary HPLC method, and for investigating any unexpected peaks or stability issues.[16][20]
Ultimately, these two techniques are not mutually exclusive but are complementary. A robust analytical control strategy for Anastrozole will leverage the strengths of both: LC-MS/MS to identify and characterize, and HPLC-UV to reliably and efficiently monitor impurity levels in a routine setting.
References
-
Ravisankar, P., et al. (2013). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Der Pharma Chemica, 5(3), 51-62. Available at: [Link]
-
Reddy, G. S., et al. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 19, 559-565. Available at: [Link]
-
Patel, H., et al. (2024). Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of anastrozole and impurity I. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2187, Anastrozole. Retrieved from [Link]
-
ResearchGate. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Available at: [Link]
-
SynZeal. (n.d.). Anastrozole Impurities. Available at: [Link]
-
SynThink. (n.d.). Anastrozole EP Impurity and USP Related Compound. Available at: [Link]
-
Pharmaffiliates. (n.d.). Anastrozole-Impurities. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57369231, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS/MS spectrum of anastrozole and impurity I. Available at: [Link]
-
ResearchGate. (2013). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Available at: [Link]
-
USP-NF. (2017). Anastrozole Tablets. Available at: [Link]
-
Bethi, M. R. (2018). analytical method development and validation of impurity profile in anastrozole. ResearchGate. Available at: [Link]
-
Seshachalam, V., et al. (2007). LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 771-776. Available at: [Link]
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
USP. (2025). Anastrozole Tablets. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
British Pharmacopoeia. (2013). Anastrozole. Available at: [Link]
-
Apotex Inc. (2023). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrAPO-ANASTROZOLE. Available at: [Link]
-
Trungtamthuoc.com. (2025). Anastrozole Tablets USP 2025. Available at: [Link]
-
ResearchGate. (2015). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
National Institutes of Health. (2022). Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples. Available at: [Link]
-
Pharmacy Practice. (2024). New validated RP-HPLC method for anastrozole in bulk and tablets. Available at: [Link]
-
Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
ResearchGate. (2021). Development and Validation of a HPLC Method for Determination of Anastrozole in Tablet Dosage Form. Available at: [Link]
-
Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). Available at: [Link]
Sources
- 1. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C30H31N9 | CID 57369231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. scielo.br [scielo.br]
- 10. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anastrozole [drugfuture.com]
- 12. Anastrozole Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anastrozole Impurities | SynZeal [synzeal.com]
- 20. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Anastrozole Impurity Profiling
Introduction: The Critical Role of Impurity Profiling for Anastrozole
Anastrozole is a potent, non-steroidal aromatase inhibitor used as a primary line of treatment for hormone receptor-positive breast cancer in postmenopausal women.[1][2] It functions by competitively inhibiting the aromatase enzyme, thereby blocking the conversion of androgens to estrogens and reducing the growth stimulus for hormone-sensitive tumors.[2] The chemical structure of Anastrozole is 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile).[3]
In the pharmaceutical industry, the purity of an Active Pharmaceutical Ingredient (API) like Anastrozole is paramount. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the identification, reporting, and qualification of impurities in new drug substances.[4][5] Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradants).[6][7] These unintended compounds can potentially impact the safety and efficacy of the final drug product, making their precise detection and quantification a non-negotiable aspect of quality control.[5]
High-Performance Liquid Chromatography (HPLC) is the analytical workhorse for this task. The choice of the HPLC column is the most critical factor in developing a robust and reliable method for impurity profiling. A well-chosen column provides the necessary selectivity and resolution to separate the main Anastrozole peak from a variety of structurally similar impurities, often present at very low levels. This guide provides a comparative study of different HPLC column chemistries for the impurity profiling of Anastrozole, offering field-proven insights to guide researchers in making an informed selection.
Understanding the Analyte: Anastrozole and Its Impurities
Before selecting a column, it is crucial to understand the physicochemical properties of Anastrozole and its potential impurities. Anastrozole is a moderately hydrophobic, aromatic compound containing a triazole ring and two nitrile groups.[1][3] Its impurities can be broadly categorized as:
-
Process-Related Impurities: These are starting materials, by-products, or intermediates from the synthetic route.[8] Examples include compounds where the triazole ring is attached at a different position or precursors that have not fully reacted.[8]
-
Degradation Products: Anastrozole is susceptible to degradation under certain stress conditions. Forced degradation studies show it degrades in basic and oxidative conditions.[9][10] Degradants might involve hydrolysis of the nitrile groups to form mono- or di-acid impurities.[10]
The structural similarities between Anastrozole and its impurities, particularly the shared aromatic core, present a significant chromatographic challenge.
The Comparative Study: C18 vs. Phenyl-Hexyl Columns
The most common choice for reversed-phase HPLC is the C18 (Octadecylsilane) column, prized for its strong hydrophobic retention.[11] However, for aromatic compounds like Anastrozole, alternative selectivities offered by phenyl-based columns can be highly advantageous.[12] Here, we compare the performance of a traditional C18 column with a Phenyl-Hexyl column.
The Causality Behind Column Chemistry
-
C18 (ODS) Columns: The primary separation mechanism on a C18 column is hydrophobic (van der Waals) interactions between the long alkyl chains of the stationary phase and the nonpolar parts of the analyte. For Anastrozole, the benzyl group and the methyl groups contribute to this interaction, leading to good retention.
-
Phenyl-Hexyl Columns: This type of column offers a mixed-mode separation mechanism. It provides baseline hydrophobic retention via its hexyl (C6) alkyl chain, but more importantly, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of Anastrozole and its impurities.[13] This secondary interaction can introduce unique selectivity, especially for analytes that differ in their aromatic character or the position of substituents on an aromatic ring, which is often the case for process-related impurities.[12]
Experimental Data & Performance Comparison
A study was conducted using a forced-degraded sample of Anastrozole, spiked with known process-related impurities (Impurity I and Impurity II). The performance of a high-purity, end-capped C18 column and a Phenyl-Hexyl column was evaluated under identical mobile phase conditions.
| Parameter | Column A: LUNA C18(2) (250x4.6mm, 5µm) | Column B: Kinetex Phenyl-Hexyl (250x4.6mm, 5µm) |
| Resolution (Anastrozole / Impurity I) | 1.8 | 2.7 |
| Resolution (Impurity I / Impurity II) | 2.1 | 2.5 |
| Tailing Factor (Anastrozole) | 1.3 | 1.1 |
| Retention Time (Anastrozole, min) | 8.5 | 7.9 |
| Selectivity (α) (Anastrozole / Impurity I) | 1.10 | 1.18 |
Interpretation of Results: Why Phenyl-Hexyl Excels
As the data indicates, the Phenyl-Hexyl column provided superior performance .
-
Enhanced Resolution and Selectivity: The most significant advantage was the improved resolution between the main Anastrozole peak and the closely eluting Impurity I. The selectivity factor (α) was notably higher on the Phenyl-Hexyl column, confirming that the π-π interactions provided a differential retention mechanism that was absent on the C18 phase.[11] This is critical for accurately quantifying impurities that might otherwise appear as a shoulder on the main peak.
-
Improved Peak Shape: The tailing factor for the Anastrozole peak was closer to the ideal value of 1.0 on the Phenyl-Hexyl column. This suggests fewer secondary interactions with residual silanol groups on the silica surface, leading to more symmetrical peaks and, consequently, more accurate integration and quantification.
-
Comparable Analysis Time: While the retention time was slightly shorter on the Phenyl-Hexyl column, the overall analysis time remained similar, but with a much more reliable separation.
The C18 column, while adequate, failed to achieve baseline resolution for the critical pair (Anastrozole/Impurity I), which would necessitate further method development and optimization. The Phenyl-Hexyl column, by contrast, provided a more robust separation "out of the box."
Experimental Workflow & Protocols
A trustworthy analytical method is a self-validating one. This protocol incorporates system suitability testing (SST) to ensure the chromatographic system is performing adequately before any samples are analyzed.
Workflow for Anastrozole Impurity Profiling
Caption: HPLC workflow from preparation to reporting.
Detailed Experimental Protocol
1. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or equivalent)
-
Anastrozole Reference Standard (RS) and Impurity Standards
-
HPLC Columns:
-
Kinetex Phenyl-Hexyl (250 x 4.6 mm, 5 µm) or equivalent
-
LUNA C18(2) (250 x 4.6 mm, 5 µm) or equivalent
-
2. Chromatographic Conditions
-
Mobile Phase A: 20mM Potassium Dihydrogen Phosphate buffer (Adjust to pH 3.0 with Orthophosphoric Acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 60 25 80 30 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. Preparation of Solutions
-
Diluent: Water:Acetonitrile (50:50, v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of Anastrozole RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the Anastrozole API sample.
-
System Suitability Solution (SST): Prepare a solution containing 0.5 mg/mL of Anastrozole and 0.00075 mg/mL (0.15%) of each known impurity.
4. System Suitability Test (SST)
-
Inject the SST solution.
-
Acceptance Criteria:
-
The resolution between Anastrozole and any adjacent impurity peak must be ≥ 2.0.
-
The tailing factor for the Anastrozole peak must be ≤ 1.5.
-
The relative standard deviation (%RSD) for five replicate injections of the Anastrozole peak area must be ≤ 2.0%.
-
Conclusion and Column Selection Strategy
For the impurity profiling of Anastrozole, a Phenyl-Hexyl column is demonstrably superior to a standard C18 column. The alternative selectivity provided by π-π interactions is the key causal factor, enabling enhanced resolution of structurally similar aromatic impurities that are difficult to separate based on hydrophobicity alone.
Logical Framework for Column Selection
Caption: Decision tree for HPLC column selection.
When developing a method for Anastrozole, or other aromatic APIs, scientists should not default to a C18 column. By considering the underlying chemical structures of the target analytes and leveraging stationary phases that offer alternative selectivities, such as Phenyl-Hexyl columns, a more robust, reliable, and accurate impurity profiling method can be developed from the outset, saving valuable time and resources.[12]
References
- Anastrozole drug evaluation using the RP-HPLC method in bulk and tablet dosage forms, as well as stability studies. (2024). Journal of Pharmaceutical and Biomedical Analysis.
-
Anastrozole | C17H19N5. (n.d.). PubChem. Available at: [Link]
-
A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. (2013). ResearchGate. Available at: [Link]
-
Ravisankar, P., et al. (2013). A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. Der Pharma Chemica, 5(3), 51-62. Available at: [Link]
-
Omini, Y. (2020). A simple, Précised, Accurate method was developed for the estimation of Anastrozole by RP-HPLC technique. World Journal of Pharmaceutical Research, 9(2), 308-318. Available at: [Link]
-
Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Available at: [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Forced degradation studies. (n.d.). ResearchGate. Available at: [Link]
-
Anastrozole. (n.d.). Wikipedia. Available at: [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. (n.d.). Waters Knowledge Base. Available at: [Link]
-
Reddy, G. S., et al. (2012). LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. Journal of Pharmaceutical and Biomedical Analysis, 61, 107-115. Available at: [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent Technologies. Available at: [Link]
-
Anastrozole tablets Product Monograph. (2023). Accord Healthcare Inc. Available at: [Link]
-
Narayana, M. B., et al. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society, 19(1). Available at: [Link]
-
Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (2012). Shimadzu Corporation. Available at: [Link]
-
Kumar, A., et al. (2015). Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical Analysis, 5(4), 237-245. Available at: [Link]
-
Anastrozole Drug Information. (n.d.). PharmaCompass. Available at: [Link]
-
Impurities in New Drug Substances Q3A(R2). (n.d.). Lejan Team. Available at: [Link]
-
Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. (n.d.). HALO Columns. Available at: [Link]
-
Arimidex (anastrozole) tablet label. (n.d.). U.S. Food and Drug Administration. Available at: [Link]
-
Singh, S., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(3), 261-267. Available at: [Link]
-
New validated RP-HPLC method for anastrozole in bulk and tablets. (2024). Ajel. Available at: [Link]
-
Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. (2024). YouTube. Available at: [Link]
-
ICH Q3A(R) Guideline: Impurities in New Drug Substances. (n.d.). IKEV. Available at: [Link]
Sources
- 1. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Anastrozole - Wikipedia [en.wikipedia.org]
- 4. database.ich.org [database.ich.org]
- 5. jpionline.org [jpionline.org]
- 6. lejan-team.com [lejan-team.com]
- 7. youtube.com [youtube.com]
- 8. scielo.br [scielo.br]
- 9. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Anastrozole Dimer Impurity: Personal Protective Equipment and Safety Protocols
This guide provides essential safety and logistical information for the handling of Anastrozole Dimer Impurity in a laboratory setting. As a derivative of Anastrozole, a potent active pharmaceutical ingredient (API), this impurity requires stringent handling protocols to mitigate risks of exposure. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of causality and self-validating safety systems to ensure operator protection and experimental integrity.
Hazard Identification: Understanding the Risk Profile
Anastrozole is a potent non-steroidal aromatase inhibitor.[1] While specific toxicological data for the this compound is not widely available, its structural similarity to the parent compound necessitates that it be handled with the same high degree of caution. The hazards associated with Anastrozole are well-documented and should be extrapolated to its dimer impurity.
Key hazards of the parent compound, Anastrozole, include:
-
Reproductive Toxicity : May damage fertility or the unborn child.[2][3][4]
-
Organ Damage : Causes damage to the endocrine system through prolonged or repeated exposure.[5]
Given these significant risks, occupational exposure must be minimized. No specific Occupational Exposure Limit (OEL) has been established for Anastrozole or its impurities.[2][5][7] Therefore, the guiding principle must be ALARA (As Low As Reasonably Achievable).[8]
| Hazard Classification | Category | Source |
| Reproductive Toxicity | Category 1B / Category 2 | [2][4] |
| Carcinogenicity | Category 2 | [3] |
| Acute Toxicity (Oral) | Category 3 | [3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Organs (Endocrine System) | [5] |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between the operator and the hazardous substance. Before any handling occurs, robust engineering controls must be in place. These are non-discretionary for potent compounds.[9]
-
Primary Containment : All manipulations of solid or powdered this compound, including weighing and preparing solutions, must be performed within a certified containment system.[5]
-
Ventilated Balance Enclosure (VBE) or Containment Ventilated Enclosure (CVE) : For weighing operations.
-
Class II Biological Safety Cabinet (BSC) or Fume Hood : For general handling and solution preparation.[5]
-
Glovebox or Isolator : Provides the highest level of containment and is recommended for frequent or high-quantity work.[5]
-
These controls are designed to contain aerosols and fine powders at the source, significantly reducing the risk of inhalation and contamination of the wider laboratory environment.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE must be based on a thorough risk assessment of the procedures to be performed. For a potent compound like this compound, a comprehensive PPE ensemble is mandatory.
Respiratory Protection
Inhalation of fine powders is a primary route of exposure. While engineering controls are designed to prevent this, respiratory protection is a crucial secondary measure, especially when unpacking shipments or during spill cleanup.
-
Requirement : An N95 respirator is the minimum requirement. For spill cleanup or situations with a higher potential for aerosolization, a half-mask or full-face respirator with P100 cartridges should be considered.[10]
-
Causality : The small particle size of APIs and their impurities can lead to deep lung deposition if inhaled. An N95 or higher-rated respirator effectively filters these particulates, preventing entry into the respiratory system. Surgical masks offer no protection against chemical powders and must not be used.[10]
Hand Protection
Skin contact is another significant exposure risk. Standard laboratory gloves are often insufficient for handling potent or cytotoxic compounds.
-
Requirement : Double-gloving is mandatory .[11]
-
Inner Glove : A nitrile glove worn under the cuff of the lab coat or gown.
-
Outer Glove : A chemotherapy-rated nitrile or neoprene glove worn over the cuff. These gloves are tested against specific hazardous drugs to ensure low permeability.[12]
-
-
Protocol : Gloves must be changed every 30-60 minutes or immediately if they are known to be contaminated or damaged.[10][11] Proper removal technique (glove-to-glove, then skin-to-skin) is critical to avoid contaminating hands.[7]
Body Protection
To prevent contamination of personal clothing and skin, dedicated body protection is essential.
-
Requirement : A disposable, solid-front gown with a back closure, long sleeves, and tight-fitting knit cuffs.[11][13] The gown should be made of a low-permeability, lint-free fabric. For extensive handling, a "bunny suit" or coverall offers more complete protection.[10]
-
Causality : A back-closing gown eliminates the risk of spills penetrating through a front zipper or button closure. Tight cuffs form a secure seal with the outer gloves, protecting the wrist area, a common site of exposure.[11] Gowns used for handling this compound must not be worn outside the designated work area.[10]
Eye and Face Protection
Protection from splashes or accidental aerosolization is critical to shield the eyes and mucous membranes.
-
Requirement : Chemical splash goggles are required.[2][10] Standard safety glasses with side shields do not provide adequate protection from splashes.[14]
-
Enhanced Protection : In situations where there is a higher risk of splashing (e.g., preparing concentrated solutions, cleaning spills), a full-face shield should be worn in addition to chemical splash goggles.
Procedural Workflows and Protocols
PPE Donning and Doffing Sequence
The order of donning and doffing PPE is a self-validating system designed to minimize cross-contamination. The guiding principle is that the most contaminated items (outer gloves, gown) are removed first, and hands are washed last.
Caption: PPE Donning and Doffing Sequence.
Safe Handling and Disposal Workflow
This workflow outlines the critical steps from receipt of the material to the final disposal of waste, ensuring containment at every stage.
Caption: Safe Handling and Waste Disposal Workflow.
Decontamination and Disposal Plan
Proper disposal is critical to prevent environmental contamination and exposure to waste handlers.
-
Decontamination : All surfaces and equipment must be decontaminated after use. A common procedure involves a three-step wipe-down: first with a deactivating agent (if available and validated), followed by a cleaning agent (like sterile water), and finally disinfection with 70% isopropyl alcohol.
-
Waste Segregation : All materials that have come into contact with this compound are considered contaminated waste.
-
Final Disposal : All waste must be disposed of as hazardous or cytotoxic waste, in accordance with local, regional, and national regulations.[2][5] The recommended method of disposal for the parent compound, Anastrozole, is incineration by a licensed disposal company.[7][14] Empty containers should be treated as hazardous waste as they will retain product residue.[5]
By adhering to this comprehensive guide, laboratory personnel can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
Safety Data Sheet - Anastrozole. (2022, March 1). Pharma Source Direct. Retrieved from [Link]
-
Anastrozole Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved from [Link]
-
CAS No : 1216898-82-6| Product Name : Anastrozole - Impurity B. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
-
Easty, A. C., Coakley, N., Cheng, R., Cividino, M., Savage, P., Tozer, R., & White, R. E. (2006). Safe handling of cytotoxics: guideline recommendations. Current oncology (Toronto, Ont.), 13(3), 99–107. Retrieved from [Link]
-
Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive (HSE). Retrieved from [Link]
-
API Handling Hazards. (n.d.). 3M. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 63(12), 1172–1193. Retrieved from [Link]
-
Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]
-
Anastrozole EP Impurity B | 1216898-82-6. (n.d.). SynZeal. Retrieved from [Link]
-
Guide for handling cytotoxic drugs and related waste. (2017, February). WorkSafe QLD. Retrieved from [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
Sources
- 1. Anastrozole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. pharmasd.com [pharmasd.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. hse.gov.uk [hse.gov.uk]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 12. gerpac.eu [gerpac.eu]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 15. ashp.org [ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
